molecular formula C21H24N2O3 B266901 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide

Katalognummer B266901
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: CDPMTICHIBYILH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, commonly known as CB1 receptor antagonist, is a chemical compound that is used in scientific research to study the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.

Wirkmechanismus

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide works by blocking the CB1 receptors in the endocannabinoid system. CB1 receptors are responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. By blocking these receptors, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide can help regulate these processes and treat various medical conditions.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in individuals with type 2 diabetes. Additionally, it has been shown to reduce drug-seeking behavior in individuals with addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which means it only targets the CB1 receptors in the endocannabinoid system. This allows for more precise targeting of the endocannabinoid system and reduces the risk of off-target effects. Additionally, it has been shown to have a long half-life, which allows for longer experiments.
One limitation of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is that it is not water-soluble, which can make it difficult to administer in some lab experiments. Additionally, it has been shown to have some adverse effects, such as increased liver enzymes and gastrointestinal distress.

Zukünftige Richtungen

There are several future directions for the use of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide in scientific research. One direction is to study its effects on other medical conditions, such as anxiety and depression. Another direction is to study its effects on the endocannabinoid system in different tissues and organs. Additionally, there is a need for more research on the long-term effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide on the endocannabinoid system and overall health.

Synthesemethoden

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps. The first step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine to form 3-(cyclohexylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The third step involves the reaction of the amino group with N-methyl-2-bromoacetamide to form N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is used in scientific research to study the endocannabinoid system. The endocannabinoid system plays a critical role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.

Eigenschaften

Produktname

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

N-[3-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H24N2O3/c1-26-19-13-6-5-12-18(19)21(25)23-17-11-7-8-15(14-17)20(24)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

CDPMTICHIBYILH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.